molecular formula C13H21ClN2O2 B14446371 N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride CAS No. 78109-76-9

N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride

Cat. No.: B14446371
CAS No.: 78109-76-9
M. Wt: 272.77 g/mol
InChI Key: MTBDIWSQOYNMLW-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an aminopropyl group attached to the benzamide structure, along with a propoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride typically involves the reaction of 2-propoxybenzoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows the compound to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The propoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine
  • 3-aminopropyltriethoxysilane
  • N-(3-aminopropyl)morpholine

Uniqueness

N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of solubility, stability, and specificity for certain molecular targets.

Properties

CAS No.

78109-76-9

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

N-(3-aminopropyl)-2-propoxybenzamide;hydrochloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-2-10-17-12-7-4-3-6-11(12)13(16)15-9-5-8-14;/h3-4,6-7H,2,5,8-10,14H2,1H3,(H,15,16);1H

InChI Key

MTBDIWSQOYNMLW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCCCN.Cl

Origin of Product

United States

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